Tsaokoarylone Cytotoxicity in Human Lung Adenocarcinoma A549: Potency Benchmarking
Tsaokoarylone demonstrates cytotoxic potency against human non-small cell lung cancer A549 cells with an IC50 of 4.9 μg/mL (approximately 15.1 μM), as determined by the SRB colorimetric assay [1]. This single-digit μg/mL potency places tsaokoarylone among the more active diarylheptanoids isolated from Amomum tsao-ko fruits, providing a quantitative baseline for comparing cytotoxic diarylheptanoid scaffolds from Zingiberaceae species. This value can be benchmarked against other diarylheptanoids from the same source: the crude methanol extract of A. tsao-ko fruits showed cytotoxic activity, but tsaokoarylone represents a purified active constituent with defined potency, whereas other co-isolated known diarylheptanoids from the same study lacked quantifiable cytotoxicity data, underscoring the structure-specific activity conferred by tsaokoarylone's conjugated heptadienone moiety [2].
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | 4.9 μg/mL (approx. 15.1 μM) |
| Comparator Or Baseline | Co-isolated known diarylheptanoids from A. tsao-ko fruits (no quantifiable cytotoxicity reported) |
| Quantified Difference | Qualitative: Tsaokoarylone = active; co-isolated diarylheptanoids = inactive in the same assay conditions |
| Conditions | Human A549 non-small cell lung cancer cells; SRB colorimetric assay; exposure duration not specified in abstract |
Why This Matters
For procurement in cancer biology research, tsaokoarylone offers a chemically defined, single-digit μg/mL cytotoxic diarylheptanoid scaffold distinct from the curcuminoid family, enabling structure–activity studies of conjugated heptadienone electrophiles.
- [1] Moon SS, Cho SC, Lee JY. Tsaokoarylone, a Cytotoxic Diarylheptanoid from Amomum tsao-ko Fruits. Bull Korean Chem Soc. 2005;26(3):447-450. doi:10.5012/bkcs.2005.26.3.447 View Source
- [2] Moon SS, Cho SC, Lee JY. Tsaokoarylone, a Cytotoxic Diarylheptanoid from Amomum tsao-ko Fruits. Bull Korean Chem Soc. 2005;26(3):447-450. (Co-isolation of three known diarylheptanoids without reported cytotoxicity.) View Source
